molecular formula C21H25N5O B7132822 N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide

N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide

Cat. No.: B7132822
M. Wt: 363.5 g/mol
InChI Key: DPDYRYHMYXKVLZ-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide is a complex organic compound that features a piperidine ring, a benzyl group, and a benzotriazole moiety

Properties

IUPAC Name

N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-24(21(27)17-10-11-20-19(13-17)22-23-25(20)2)18-9-6-12-26(15-18)14-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,18H,6,9,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDYRYHMYXKVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N(C)C3CCCN(C3)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide involves its interaction with specific molecular targets. The piperidine ring and benzotriazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and benzotriazole-containing molecules, such as:

Uniqueness

N-(1-benzylpiperidin-3-yl)-N,1-dimethylbenzotriazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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